molecular formula C15H21NO2 B13093455 (3R,4S)-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate

(3R,4S)-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate

Cat. No.: B13093455
M. Wt: 247.33 g/mol
InChI Key: GDZPWQCQDBQIJJ-OCCSQVGLSA-N
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Description

(3R,4S)-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate is a chiral compound with a pyrrolidine ring structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both benzyl and ethyl groups attached to the pyrrolidine ring enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides.

    Esterification: The carboxylate group is esterified using ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(3R,4S)-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (3R,4S)-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate: shares similarities with other pyrrolidine derivatives such as:

Uniqueness

The unique combination of the ethyl ester and benzyl groups in this compound enhances its reactivity and potential biological activity compared to other similar compounds. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

ethyl (3R,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate

InChI

InChI=1S/C15H21NO2/c1-3-18-15(17)14-11-16(9-12(14)2)10-13-7-5-4-6-8-13/h4-8,12,14H,3,9-11H2,1-2H3/t12-,14+/m1/s1

InChI Key

GDZPWQCQDBQIJJ-OCCSQVGLSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CN(C[C@H]1C)CC2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1CN(CC1C)CC2=CC=CC=C2

Origin of Product

United States

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